molecular formula C20H20N4 B5836132 5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine

5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine

Cat. No.: B5836132
M. Wt: 316.4 g/mol
InChI Key: BHYKZXQUUOZLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine is a compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine involves its interaction with various receptors and enzymes in the body. It has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. It also inhibits the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation and attention. Additionally, it has been found to inhibit the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor or enzyme it interacts with. It has been found to have anxiolytic and sedative effects due to its modulation of GABA receptors. It also has stimulant effects due to its inhibition of dopamine and norepinephrine reuptake. In cancer research, it has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine in lab experiments is its potent and diverse effects on various receptors and enzymes. This makes it a promising candidate for further investigation in various fields. However, one limitation is its potential for toxicity and adverse effects, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for the study of 5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine. In neuroscience, further investigation of its effects on GABA receptors and dopamine and norepinephrine reuptake could lead to the development of new treatments for anxiety and attention disorders. In cancer research, further investigation of its effects on cancer cell proliferation and apoptosis could lead to the development of new cancer treatments. Additionally, the development of new synthesis methods and modifications of the compound could lead to improved potency and reduced toxicity.

Synthesis Methods

The synthesis method for 5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine involves the reaction of 5-methyl-2-nitrobenzoic acid with piperidine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with phthalic anhydride and a dehydrating agent such as polyphosphoric acid to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine has been studied for its potential use in scientific research in various fields such as neuroscience, cancer research, and drug discovery. This compound has been found to have potent effects on the central nervous system, including the ability to modulate GABA receptors and inhibit the reuptake of dopamine and norepinephrine. It has also been found to have anti-cancer properties, specifically in the inhibition of cancer cell proliferation and induction of apoptosis.

Properties

IUPAC Name

5-methyl-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-14-16-7-3-4-8-17(16)20-21-18-10-9-15(13-19(18)24(20)22-14)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYKZXQUUOZLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=CC(=C3)N4CCCCC4)N=C2C5=CC=CC=C15
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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